An In-Depth Technical Guide to the Synthesis and Discovery of 3-Morpholinosydnonimine Hydrochloride
An In-Depth Technical Guide to the Synthesis and Discovery of 3-Morpholinosydnonimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological profile of 3-Morpholinosydnonimine hydrochloride, a potent nitric oxide (NO) donor also known as Linsidomine (B1675546) or SIN-1. This document details the synthetic pathway, experimental protocols for its evaluation, and its mechanism of action, with a focus on its vasodilatory and anti-platelet aggregation properties. Quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized through diagrams to facilitate understanding and further research in the field of cardiovascular drug development.
Introduction
3-Morpholinosydnonimine hydrochloride, a member of the sydnonimine class of compounds, is the pharmacologically active metabolite of the antianginal drug molsidomine (B1677406).[1][2] It is a direct and spontaneous donor of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] Unlike organic nitrates, SIN-1's activity is independent of enzymatic bioactivation, which may contribute to a lower incidence of tolerance development.[2][4] Its primary pharmacological effects, vasodilation and inhibition of platelet aggregation, make it a compound of significant interest for the treatment of cardiovascular conditions such as angina pectoris and erectile dysfunction.[3][5]
Synthesis and Characterization
The synthesis of 3-Morpholinosydnonimine hydrochloride (SIN-1 HCl) is a multi-step process commencing from N-aminomorpholine and sodium formaldehyde (B43269) bisulfite. The key final step involves an acid-catalyzed cyclization.[6]
Synthetic Protocol
A representative synthetic scheme involves the following key transformations:
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Formation of the Imine Intermediate: N-aminomorpholine is reacted with sodium formaldehyde bisulfite.
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Cyanation: The resulting imine intermediate is treated with a cyanide source, such as potassium cyanide, to yield the corresponding nitrile.
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Nitrosation: The nitrile compound is then nitrosated to form a nitrosohydrazine derivative.
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Cyclization: The final step is an acid-catalyzed cyclization of the nitrosohydrazine to yield 3-Morpholinosydnonimine, which is then isolated as its hydrochloride salt. The yield for this cyclization step is reported to be approximately 50%.[6]
Purification and Characterization
Purification of the final product is typically achieved through recrystallization. Characterization of 3-Morpholinosydnonimine hydrochloride is performed using standard analytical techniques.
| Parameter | Value | Reference |
| Appearance | White to off-white crystalline solid | [7][8] |
| Melting Point | 171-173 °C (decomposition) | [7] |
| Solubility | Soluble in water and DMSO | [7] |
| Molecular Formula | C₆H₁₀N₄O₂ · HCl | |
| Molecular Weight | 206.63 g/mol |
Mechanism of Action and Signaling Pathway
3-Morpholinosydnonimine hydrochloride spontaneously releases nitric oxide in physiological conditions. This NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation (vasodilation).[2]
Pharmacological Effects and Preclinical Evaluation
The primary pharmacological effects of 3-Morpholinosydnonimine hydrochloride are vasodilation and inhibition of platelet aggregation. These effects are evaluated through a series of in vitro and in vivo studies as part of the preclinical development process.
Preclinical Evaluation Workflow
The preclinical evaluation of a vasodilator like Linsidomine typically follows a structured workflow to assess its safety and efficacy before clinical trials.
Vasodilation
The vasodilatory effect of SIN-1 is concentration-dependent. Studies on isolated human radial artery rings have demonstrated its potent vasorelaxant activity.
| Parameter | Value | Condition | Reference |
| EC₅₀ | 15 ± 20 nM | Shift in EC₅₀ for Arginine Vasopressin-induced contraction after SIN-1 pre-incubation | [1] |
Platelet Aggregation Inhibition
SIN-1 inhibits platelet aggregation, an effect also mediated by the NO-cGMP pathway. This property contributes to its therapeutic potential in preventing thrombotic events.
| Parameter | Value | Condition | Reference |
| IC₅₀ | Data not consistently reported in available literature | Varies with agonist used (e.g., ADP, collagen) | [9] |
Pharmacokinetics
Pharmacokinetic studies in humans have shown that SIN-1 is rapidly eliminated from the plasma.
| Parameter | Value | Condition | Reference |
| t₁/₂ (elimination half-life) | 12 to 20 minutes | Intravenous infusion in patients with coronary heart disease | |
| t₁/₂ of metabolite (SIN-1C) | 1.5 ± 0.5 hours | Intravenous infusion in patients with coronary heart disease | |
| t₁/₂ in elderly | 1.8 ± 0.2 hours | 2 mg oral administration of molsidomine | [10] |
| t₁/₂ in liver cirrhosis | 7.5 ± 5.4 hours | 2 mg oral administration of molsidomine | [11] |
Experimental Protocols
Vasodilation Assay (Isolated Artery Rings)
This protocol describes a general method for assessing the vasorelaxant effect of 3-Morpholinosydnonimine hydrochloride on isolated arterial rings.
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Tissue Preparation: Isolate arterial segments (e.g., human radial artery or rat aorta) and cut them into rings (approximately 3-5 mm in length).[1][12]
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Mounting: Mount the arterial rings in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[1][12]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or arginine vasopressin).[1][12]
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of 3-Morpholinosydnonimine hydrochloride to the organ bath.
-
Data Acquisition: Record the changes in isometric tension using a force transducer. The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This protocol outlines a standard method for evaluating the inhibitory effect of 3-Morpholinosydnonimine hydrochloride on platelet aggregation.
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Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[13]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.[13]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using PPP.[13]
-
Assay Procedure:
-
Pre-warm the PRP to 37°C in an aggregometer.
-
Add a specific concentration of 3-Morpholinosydnonimine hydrochloride or vehicle control to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).[13]
-
-
Data Acquisition: Monitor the change in light transmission through the PRP suspension over time using the aggregometer.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control and determine the IC₅₀ value from a concentration-response curve.[13]
Conclusion
3-Morpholinosydnonimine hydrochloride is a direct-acting nitric oxide donor with significant potential in cardiovascular therapy. Its well-characterized synthesis, potent vasodilatory and anti-platelet aggregation effects, and favorable pharmacokinetic profile make it an important molecule for further investigation and clinical application. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound, offering detailed information on its synthesis, mechanism of action, and methods for its preclinical evaluation. Further research to fully elucidate its therapeutic benefits and to develop novel delivery systems is warranted.
References
- 1. Effect of linsidomine on the human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Linsidomine, direct donor of EDRF/NO: a new treatment for unstable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of cross-tolerance to short-term linsidomine in forearm resistance vessels and dorsal hand veins in subjects with nitroglycerin tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary results with the nitric oxide donor linsidomine chlorhydrate in the treatment of human erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CAS 16142-27-1: 3-Morpholinosydnonimine hydrochloride [cymitquimica.com]
- 8. 3-Morpholinosydnonimine hydrochloride | 16142-27-1 [chemicalbook.com]
- 9. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
